An In-depth Technical Guide to 1,4-Oxazepane-6-carboxylic Acid: Synthesis, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to 1,4-Oxazepane-6-carboxylic Acid: Synthesis, Properties, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of 1,4-oxazepane-6-carboxylic acid, a saturated seven-membered heterocyclic scaffold of significant interest in contemporary drug discovery. We will delve into its chemical properties, explore plausible synthetic strategies, and discuss its relevance as a privileged structure in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this emerging molecular framework.
Introduction: The Emerging Importance of 1,4-Oxazepanes
Seven-membered heterocyclic rings, such as 1,4-oxazepanes, represent a fascinating and underexplored area of chemical space. Positioned at the structural intersection of well-established pharmacophores like diazepanes, morpholines, and azepanes, they offer a unique three-dimensional geometry that can be exploited for novel molecular interactions with biological targets.[1][2] Despite their potential, the exploration of 1,4-oxazepanes has been hampered by a historical lack of robust and scalable synthetic methodologies.[1][2]
The incorporation of a carboxylic acid moiety at the 6-position of the 1,4-oxazepane ring introduces a key functional handle for further molecular elaboration, making 1,4-oxazepane-6-carboxylic acid a valuable building block for the synthesis of compound libraries. The inherent chirality and conformational flexibility of the seven-membered ring, combined with the ionizable nature of the carboxylic acid and the basicity of the secondary amine, create a rich platform for modulating physicochemical properties and biological activity.
Compounds bearing the 1,4-oxazepane scaffold have demonstrated a range of biological activities, including anticonvulsant and antifungal properties.[3] Furthermore, derivatives have been investigated as dopamine D4 receptor ligands for potential applications in treating schizophrenia and as monoamine reuptake inhibitors for depression and anxiety.[4][5]
Physicochemical Properties of 1,4-Oxazepane-6-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C6H11NO3 | PubChem[6] |
| Molecular Weight | 145.16 g/mol | PubChem[7] |
| CAS Number | 1909326-46-0 (for hydrochloride salt) | Sigma-Aldrich[8] |
| IUPAC Name | 1,4-oxazepane-6-carboxylic acid | |
| SMILES | C1COCC(CN1)C(=O)O | PubChem[6] |
| InChI | InChI=1S/C6H11NO3/c8-6(9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H,8,9) | PubChem[6] |
| Predicted XlogP | -3.3 | PubChem[6] |
| Predicted Topological Polar Surface Area (TPSA) | 58.6 Ų | PubChem[7] |
| Predicted pKa (most acidic) | 4.1 (carboxylic acid) | Predicted |
| Predicted pKa (most basic) | 8.5 (secondary amine) | Predicted |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
The low predicted XlogP value suggests that 1,4-oxazepane-6-carboxylic acid is a polar molecule with high aqueous solubility. The presence of both an acidic carboxylic acid and a basic secondary amine makes it a zwitterionic compound at physiological pH.
Spectroscopic Characterization
The structural features of 1,4-oxazepane-6-carboxylic acid give rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the oxazepane ring, typically in the range of 2.5-4.5 ppm. The proton on the carbon bearing the carboxylic acid (H-6) would likely appear as a multiplet. The N-H proton of the secondary amine will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The acidic proton of the carboxylic acid will appear as a very broad singlet at a downfield chemical shift, typically >10 ppm.[9]
-
¹³C NMR: The carbon spectrum will show distinct signals for the five methylene carbons in the ring, with those adjacent to the heteroatoms (oxygen and nitrogen) appearing at a more downfield chemical shift. The carboxyl carbon is expected to resonate in the range of 170-180 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9] A strong C=O stretching absorption from the carboxylic acid will be present around 1700-1730 cm⁻¹.[9] The N-H stretching of the secondary amine will appear as a moderate absorption around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.0812. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 144.0666.[6]
Synthesis of 1,4-Oxazepane-6-carboxylic Acid
The synthesis of 1,4-oxazepanes can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, several strategies have been developed for the construction of the 1,4-oxazepane core, which can be adapted for the synthesis of the 6-carboxylic acid derivative.
General Synthetic Strategies
Two primary approaches for the synthesis of the 1,4-oxazepane ring are:
-
Intramolecular Cyclization: This involves the formation of one of the bonds of the ring in the final step from a linear precursor.
-
Ring-Expansion Reactions: This less common approach involves the expansion of a smaller ring, such as a morpholine or piperazine derivative.
A plausible and adaptable synthetic approach involves the reductive amination of a suitable keto-ester followed by cyclization.
Caption: A generalized workflow for the synthesis of 1,4-Oxazepane-6-carboxylic acid.
Exemplary Synthetic Protocol
The following is a hypothetical, yet chemically sound, protocol for the synthesis of a protected form of 1,4-oxazepane-6-carboxylic acid, based on established methodologies for related heterocyclic systems.
Synthesis of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid [10]
-
Step 1: Synthesis of tert-butyl (2-((2-hydroxyethyl)amino)-3-oxobutanoate)
-
To a solution of tert-butyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added 2-aminoethanol (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
-
Step 2: Reduction of the enamine
-
The crude product from Step 1 is dissolved in methanol.
-
Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated to give the crude amino alcohol.
-
-
Step 3: Intramolecular Cyclization (Mitsunobu Reaction)
-
The crude amino alcohol from Step 2 is dissolved in anhydrous tetrahydrofuran (THF).
-
Triphenylphosphine (PPh₃) (1.2 eq) is added, and the solution is cooled to 0 °C.
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature for 16-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylate.
-
-
Step 4: Deprotection
-
The product from Step 3 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield 1,4-oxazepane-6-carboxylic acid as the TFA salt.
-
Reactivity of 1,4-Oxazepane-6-carboxylic Acid
The bifunctional nature of 1,4-oxazepane-6-carboxylic acid allows for a wide range of chemical transformations at both the secondary amine and the carboxylic acid.
Caption: Key reaction pathways for 1,4-Oxazepane-6-carboxylic acid.
Reactions at the Secondary Amine
The secondary amine is a nucleophilic center and can undergo a variety of reactions, including:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce substituents on the nitrogen atom.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
Reactions at the Carboxylic Acid
The carboxylic acid can be transformed into a variety of other functional groups:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents to form esters.
-
Amide Bond Formation: Reaction with an amine using a peptide coupling reagent (e.g., HATU, HOBt/EDC) to form amides. This is a crucial reaction for building larger molecules in drug discovery.
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Medicinal Chemistry
The 1,4-oxazepane scaffold is considered a "bioisostere" of other cyclic amines and ethers, such as piperidine, piperazine, and morpholine. The introduction of the seven-membered ring can alter the conformational preferences of the molecule, potentially leading to improved binding to a biological target or enhanced pharmacokinetic properties.[11][12]
The carboxylic acid group at the 6-position serves as a versatile handle for several purposes:
-
Improving Solubility: The ionizable carboxylic acid can enhance the aqueous solubility of a drug candidate.
-
Introducing a Point of Attachment: The carboxylic acid can be used to attach the scaffold to other molecular fragments or to a larger molecule, such as a peptide or a protein.
-
Modulating Pharmacokinetics: The presence of the carboxylic acid can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.
Derivatives of the 1,4-oxazepane scaffold have been explored for a variety of therapeutic targets, including:
-
Central Nervous System (CNS) Disorders: As dopamine D4 receptor ligands and monoamine reuptake inhibitors.[4][5]
-
Inflammatory Diseases: Some 1,4-oxazepane-containing compounds have been investigated for inflammatory bowel disease and lupus nephritis.[13]
-
Infectious Diseases: Antifungal activity has been reported for some derivatives.[13]
Conclusion
1,4-Oxazepane-6-carboxylic acid is a promising, yet underutilized, building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the versatile reactivity of its secondary amine and carboxylic acid functional groups, provides a rich platform for the design of novel therapeutics. While synthetic challenges have historically limited its widespread use, the development of more robust synthetic methodologies is opening new avenues for the exploration of this fascinating heterocyclic system. As our understanding of the chemical space of seven-membered rings grows, we anticipate that 1,4-oxazepane-6-carboxylic acid and its derivatives will play an increasingly important role in the development of the next generation of medicines.
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